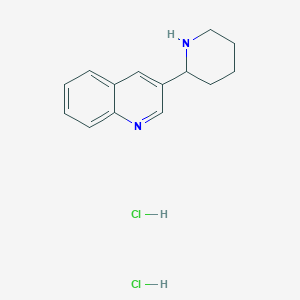

3-哌啶-2-基喹啉;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Piperidin-2-ylquinoline;dihydrochloride is a chemical compound with the CAS Number: 2413877-54-8 . It has a molecular weight of 285.22 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-Piperidin-2-ylquinoline;dihydrochloride, is an important task in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines . These include multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .Molecular Structure Analysis

The InChI code for 3-Piperidin-2-ylquinoline;dihydrochloride is1S/C14H16N2.2ClH/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14;;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;2*1H . The InChI key is VZLQWLJRJSMYMH-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Piperidin-2-ylquinoline;dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 285.22 .科学研究应用

- Piperidine derivatives, including 3-Piperidin-2-ylquinoline dihydrochloride, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- The piperidine moiety in this compound contributes to its neuroprotective properties. Studies suggest that it may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These effects make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Piperidines have been investigated for their antiviral potential. 3-Piperidin-2-ylquinoline dihydrochloride may exhibit inhibitory effects against certain viruses, making it a candidate for antiviral drug development .

- Piperidine derivatives possess anti-inflammatory properties. Researchers have explored their role in modulating immune responses, suppressing pro-inflammatory cytokines, and alleviating inflammatory conditions .

- Scientists use piperidine-containing compounds as versatile building blocks in chemical synthesis. The quinoline ring in 3-Piperidin-2-ylquinoline dihydrochloride provides opportunities for designing novel molecules with specific biological activities .

- Spiroquinolines, a class of compounds related to piperidines, have been employed as molecular probes in biological studies. Their unique structural features allow them to interact with specific targets, aiding in drug discovery and understanding biological processes .

Anticancer Agents

Neuroprotective Effects

Antiviral Activity

Anti-inflammatory Agents

Chemical Biology and Medicinal Chemistry

Spiroquinolines as Molecular Probes

安全和危害

The safety information for 3-Piperidin-2-ylquinoline;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

Piperidine derivatives, including 3-Piperidin-2-ylquinoline;dihydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

作用机制

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological activities .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects

属性

IUPAC Name |

3-piperidin-2-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14;;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLQWLJRJSMYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3N=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)

![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)